molecular formula C26H25N3O3S2 B11360312 N-[2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-2-(4-methylphenoxy)acetamide

N-[2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-2-(4-methylphenoxy)acetamide

Cat. No.: B11360312
M. Wt: 491.6 g/mol
InChI Key: XLTHQYQIEAGVPP-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)acetamide , has the chemical formula C₁₂H₁₇NO₃ . It belongs to the class of organic compounds known as acetamides. This compound features a benzothiazole ring system with a carbamoyl group and a methylsulfanyl group attached. Its molecular weight is approximately 223.27 g/mol .

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C26H25N3O3S2/c1-16-4-8-20(9-5-16)32-14-24(30)27-19-7-11-22-23(13-19)34-26(29-22)33-15-25(31)28-21-10-6-17(2)12-18(21)3/h4-13H,14-15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

XLTHQYQIEAGVPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The reaction proceeds under mild conditions, yielding the desired product .

Industrial Production:: While there is limited information on large-scale industrial production, the laboratory synthesis can be scaled up for commercial purposes.

Chemical Reactions Analysis

Reactivity:: N-(2,4-Dimethylphenyl)acetamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the carbonyl group.

    Substitution: The amide group can participate in substitution reactions.

Common Reagents and Conditions::

    Acetic anhydride: Used in the initial synthesis.

    Hydrochloric acid (HCl): May be employed for hydrolysis or other transformations.

    Sodium hydroxide (NaOH): Used for neutralization or pH adjustments.

Major Products:: The major product of the reaction between 2,4-dimethylaniline and acetic anhydride is N-(2,4-Dimethylphenyl)acetamide.

Scientific Research Applications

N-(2,4-Dimethylphenyl)acetamide finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery or as a probe in biological studies.

    Medicine: Investigated for pharmacological properties.

    Industry: May have applications in materials science.

Mechanism of Action

The specific mechanism of action for N-(2,4-Dimethylphenyl)acetamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While N-(2,4-Dimethylphenyl)acetamide is unique due to its specific substituents, similar compounds include other acetamides and benzothiazole derivatives.

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